

# A Comparative Meta-Analysis of PSMA-Targeted Peptide-Drug Conjugates in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key therapeutic target. This guide provides a comprehensive meta-analysis of clinical trial data for various PSMA-targeted Peptide-Drug Conjugates (PDCs), including radioligand therapies and antibody-drug conjugates. We present a detailed comparison of their efficacy, safety, and experimental protocols to support informed research and development decisions.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from pivotal clinical trials of different PSMA-targeted PDCs.

# Table 1: Efficacy of PSMA-Targeted Radioligand Therapies



Trial	Drug	Control Arm	Median Overall Survival (OS)	Median Radiograp hic Progressi on-Free Survival (rPFS)	Objective Response Rate (ORR)	Prostate- Specific Antigen (PSA) Response (≥50% decline)
VISION (Phase 3) [1][2][3][4]	177Lu- PSMA-617 + Standard of Care (SOC)	SOC alone	15.3 months	8.7 months	29.8%	46%
SOC alone	11.3 months	3.4 months	1.7%	7.1%		
PSMAfore (Phase 3) [5][6][7][8]	177Lu- PSMA-617	Androgen Receptor Pathway Inhibitor (ARPI) Change	23.7 months	11.60 months	50.7%	57.6%
ARPI Change	23.9 months	5.59 months	14.9%	20.4%		
TheraP (Phase 2) [9][10][11] [12][13]	177Lu- PSMA-617	Cabazitaxe I	19.1 months (RMST)	Not Reported	49%	66%
Cabazitaxe I	19.6 months (RMST)	Not Reported	24%	37%		
Swiss Registry (Prospectiv e)[14]	177Lu- PSMA-I&T	Not Applicable (Single Arm)	13 months	6.5 months (imaging PFS)	Not Reported	41% (Partial Response)



RMST: Restricted Mean Survival Time

**Table 2: Safety of PSMA-Targeted Radioligand Therapies** 

(Grade 3-5 Adverse Events)

(Grade 3-5	(Grade 3-5 Adverse Events)							
Trial	Drug	Control Arm	Any Grade 3-5 AE	Common Grade 3-5 AEs				
VISION (Phase 3)[1]	177Lu-PSMA- 617 + SOC	SOC alone	52.7%	Bone marrow suppression, Xerostomia, Nausea and vomiting, Fatigue				
SOC alone	38.0%							
PSMAfore (Phase 3)[6][7][8]	177Lu-PSMA- 617	ARPI Change	34%	Dry mouth, Myelosuppressio n				
ARPI Change	43-48%							
TheraP (Phase 2)[9][12]	177Lu-PSMA- 617	Cabazitaxel	33%	Thrombocytopeni a, Anemia, Neutropenia				
Cabazitaxel	53%							
Swiss Registry (Prospective)[14]	177Lu-PSMA- I&T	Not Applicable	8% (Anemia), 2% (Leukopenia), 3% (Thrombocytope nia)					

Table 3: Preliminary Data for Emerging PSMA-Targeted PDCs and CAR-T Therapies



Trial	Drug	Therapy Type	Key Efficacy Findings	Key Safety Findings (Grade ≥3 AEs)
APEX-01 (Phase 1/2)[15][16][17] [18][19][20]	ARX517	Antibody-Drug Conjugate (ADC)	At 2.0-2.88 mg/kg: 52% PSA50 response; 81% ≥50% ctDNA reduction.	9.2% across all cohorts; no treatment-related SAEs or DLTs reported.
Phase 1 Trial (NCT01695044) [21]	PSMA ADC (MMAE payload)	Antibody-Drug Conjugate (ADC)	At 2.3 mg/kg: 35% PSA30, 17% PSA50; 46% CTC conversion.	Neutropenia (22-25%), Fatigue (8-20%), Neuropathy (8%).
Phase 1 Trial (NCT04249947) [22][23][24][25] [26]	P-PSMA-101	CAR-T Cell Therapy	10/14 patients had PSA declines, with 5 having ≥50% reduction. One pathologic complete response.	Cytokine Release Syndrome (CRS): 14% Grade ≥3. Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): 14%.

# Experimental Protocols PSMA-Targeted Radioligand Therapy (e.g., 177Lu-PSMA-617)

## Patient Selection:

 Inclusion Criteria: Patients with metastatic castration-resistant prostate cancer (mCRPC) with evidence of disease progression.[2][27] PSMA-positive disease confirmed by PET imaging (e.g., 68Ga-PSMA-11 PET/CT).[2] Patients in the VISION trial had prior treatment with at



least one androgen receptor pathway inhibitor (ARPI) and one or two taxane regimens.[2] In the PSMAfore trial, patients were taxane-naïve and had progressed on one prior ARPI.[6]

Exclusion Criteria: Significant organ dysfunction, PSMA-negative lesions on PET imaging.
 [12]

#### **Treatment Administration:**

- Dosage and Schedule: 177Lu-PSMA-617 is typically administered intravenously at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.[28][29]
- Dosimetry: Quantitative SPECT/CT is used to perform dosimetry to assess radiation dose to tumors and normal organs.[30]

# **Endpoints:**

- Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[1][3]
- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), PSA response, time to first symptomatic skeletal event (SSE), safety, and quality of life.[1]

# PSMA-Targeted Antibody-Drug Conjugate (e.g., ARX517)

## Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have progressed on prior therapies, including ARPIs and taxanes.[19]
- Exclusion Criteria: Significant comorbidities that would interfere with treatment.

#### Treatment Administration:

 Dosage and Schedule: The APEX-01 trial is a dose-escalation and expansion study, with doses of ARX517 ranging from 0.32 mg/kg to 3.4 mg/kg administered intravenously every 3 weeks.[15][20]

## **Endpoints:**



- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose
   (MTD) and recommended Phase 2 dose.[19]
- Secondary Endpoints: Preliminary anti-tumor activity assessed by PSA response, circulating tumor DNA (ctDNA) reduction, and radiographic response (RECIST v1.1).[16][18]

# PSMA-Targeted CAR-T Cell Therapy (e.g., P-PSMA-101)

## Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have received multiple prior lines of therapy.
   [22]
- Exclusion Criteria: Active autoimmune disease or significant organ dysfunction.[26]

#### Treatment Administration:

- Leukapheresis and Manufacturing: Patients undergo leukapheresis to collect T cells, which are then genetically engineered to express a PSMA-targeting chimeric antigen receptor (CAR).[24]
- Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen (e.g., cyclophosphamide and fludarabine) prior to CAR-T cell infusion.[22][24]
- Infusion: A single infusion of P-PSMA-101 is administered.[23]

# **Endpoints:**

- Primary Endpoints: Safety, feasibility, and determination of the MTD.[22]
- Secondary Endpoints: Antitumor response evaluated by PSA levels, radiographic imaging, and pathologic assessment.[23][25]

# **Visualizations**



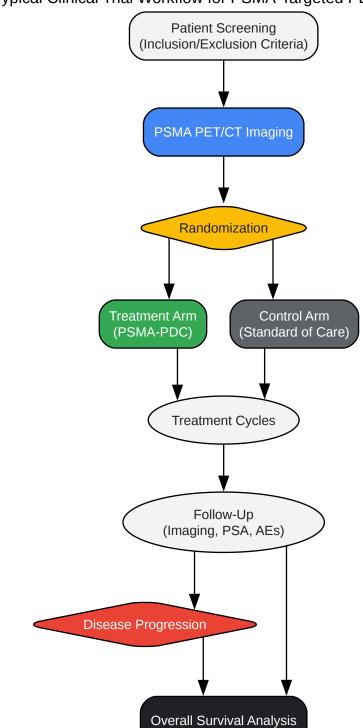
**Prostate Cancer Cell** PSMA-Targeted PDC Binding **PSMA** Internalization Endosome Fusion Lysosome Payload Release Cytotoxic Payload DNA Damage DNA Cell Death Apoptosis

PSMA Signaling and PDC Mechanism of Action

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Caption: Mechanism of action for PSMA-targeted PDCs.



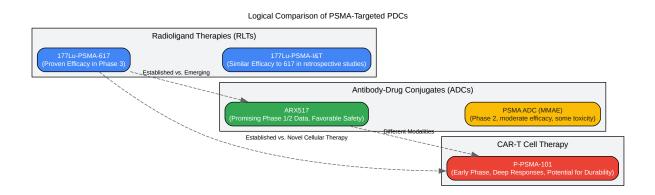


Typical Clinical Trial Workflow for PSMA-Targeted PDCs

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Caption: Patient journey in a typical PSMA-PDC clinical trial.





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Caption: Comparative relationship of different PSMA-PDC classes.

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